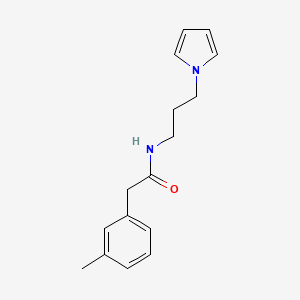

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide, also known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPA belongs to the class of compounds known as acylated pyrroles and is known to possess analgesic and anti-inflammatory properties. In

Aplicaciones Científicas De Investigación

Pyrrole and Acetamide Derivatives in Medicinal Chemistry Research on compounds with the pyrrole moiety, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, has shown significant biological activities, especially as opioid kappa agonists. These compounds, through structural modifications, have demonstrated potent analgesic effects and selective kappa-opioid receptor activation, indicating their potential in pain management and therapeutic applications (Barlow et al., 1991). Similarly, a novel κ-opioid receptor antagonist, characterized by its high affinity for kappa receptors and potential for treating depression and addiction disorders, emphasizes the relevance of pyrrole-based structures in developing new therapeutic agents (Grimwood et al., 2011).

Pyrrole Alkaloids from Natural Sources Studies on natural products have led to the discovery of new pyrrole alkaloids, such as those isolated from an endophytic Fusarium incarnatum, showcasing the diversity of pyrrole derivatives in nature and their potential as leads for drug discovery (Li et al., 2008).

Corrosion Inhibition Research has also delved into the application of acetamide derivatives in materials science, such as their use as corrosion inhibitors. Compounds with acetamide functionalities have been tested for their effectiveness in protecting steel surfaces in acidic and oil medium environments, demonstrating the versatility of acetamide derivatives in industrial applications (Yıldırım & Cetin, 2008).

Antioxidant Activity and Coordination Chemistry The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) have been investigated for their hydrogen bonding influences on self-assembly processes and antioxidant activities. These studies highlight the chemical diversity and biological relevance of acetamide derivatives in developing compounds with potential health benefits (Chkirate et al., 2019).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-14-6-4-7-15(12-14)13-16(19)17-8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNURCAUGGXOXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2738951.png)

![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2738953.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

methanone](/img/structure/B2738961.png)

![Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate](/img/structure/B2738963.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2738967.png)

![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one](/img/structure/B2738968.png)